molecular formula C18H20N4 B14126634 3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B14126634
M. Wt: 292.4 g/mol
InChI Key: AXKFFFHLGWHMTC-UHFFFAOYSA-N
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Description

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile is a complex organic compound that features a combination of piperidine, pyrazole, and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-benzylidenepiperidine with a pyrazole derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Benzylidenepiperidin-1-yl)methyl)-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

5-[(4-benzylidenepiperidin-1-yl)methyl]-2-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C18H20N4/c1-21-18(13-19)12-17(20-21)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,11-12H,7-10,14H2,1H3

InChI Key

AXKFFFHLGWHMTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CN2CCC(=CC3=CC=CC=C3)CC2)C#N

Origin of Product

United States

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